molecular formula C10H14O4 B14515145 1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate CAS No. 62499-90-5

1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate

Cat. No.: B14515145
CAS No.: 62499-90-5
M. Wt: 198.22 g/mol
InChI Key: PSMHZXYBHJUDBK-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-4-oxo-3-oxabicyclo[310]hexan-2-yl acetate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the synthesis methods mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents.

    Reduction: Reduction reactions can be carried out using standard reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate stands out due to its specific substitution pattern and the presence of an acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

62499-90-5

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

(1,2,5-trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl) acetate

InChI

InChI=1S/C10H14O4/c1-6(11)13-10(4)9(3)5-8(9,2)7(12)14-10/h5H2,1-4H3

InChI Key

PSMHZXYBHJUDBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C2(CC2(C(=O)O1)C)C)C

Origin of Product

United States

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